Zirconium(4+) 2-methylpropanolate

Sol-gel processing Hydrolysis kinetics Zirconia precursor

Zirconium(4+) 2-methylpropanolate (CAS 13421-85-7), also designated zirconium tetraisobutoxide or Zr(OiBu)₄, is a homoleptic Group IV metal alkoxide with the molecular formula C₁₆H₃₆O₄Zr and a molecular weight of 383.68 g/mol. As a primary alkoxide bearing a branched 2-methylpropyl (isobutyl) ligand, it occupies a structurally distinct niche between linear primary alkoxides such as zirconium n-butoxide and the sterically encumbered secondary and tertiary analogs (e.g., zirconium isopropoxide and zirconium tert-butoxide).

Molecular Formula C16H36O4Zr
Molecular Weight 383.68 g/mol
CAS No. 13421-85-7
Cat. No. B085666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium(4+) 2-methylpropanolate
CAS13421-85-7
Molecular FormulaC16H36O4Zr
Molecular Weight383.68 g/mol
Structural Identifiers
SMILESCC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Zr+4]
InChIInChI=1S/4C4H9O.Zr/c4*1-4(2)3-5;/h4*4H,3H2,1-2H3;/q4*-1;+4
InChIKeyYMJMHACKPJBWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium(4+) 2-Methylpropanolate (CAS 13421-85-7): A Primary Zirconium Alkoxide with Branched-Chain Architecture for Controlled Hydrolysis and Thin-Film Applications


Zirconium(4+) 2-methylpropanolate (CAS 13421-85-7), also designated zirconium tetraisobutoxide or Zr(OiBu)₄, is a homoleptic Group IV metal alkoxide with the molecular formula C₁₆H₃₆O₄Zr and a molecular weight of 383.68 g/mol [1]. As a primary alkoxide bearing a branched 2-methylpropyl (isobutyl) ligand, it occupies a structurally distinct niche between linear primary alkoxides such as zirconium n-butoxide and the sterically encumbered secondary and tertiary analogs (e.g., zirconium isopropoxide and zirconium tert-butoxide). This branched primary architecture confers a unique hydrolysis and condensation profile that has been quantitatively characterized alongside other primary zirconium alkoxides in classical ebulliometric studies and is exploited in both sol-gel processing and vapor-phase thin-film deposition of ZrO₂ [2][3].

Why Zirconium(4+) 2-Methylpropanolate Cannot Be Interchanged with Other Zirconium Alkoxides in Sol-Gel, ALD/CVD, or Catalytic Processes


Zirconium alkoxides are not commodity-interchangeable reagents. The alkyl-group architecture—primary linear vs. primary branched vs. secondary vs. tertiary—dictates the molecular aggregation state, hydrolysis rate, and thermal decomposition pathway of each precursor [1][2]. Zirconium(4+) 2-methylpropanolate, as a primary alkoxide with β-branched isobutyl groups, exhibits hydrolysis polymerization kinetics distinct from both its linear primary counterpart (zirconium n-butoxide) and its sterically hindered tertiary isomer (zirconium tert-butoxide). Ebulliometric studies have demonstrated that the degree of polymerization of the resulting zirconium oxide alkoxide polymers varies systematically with both the alkyl group identity and the degree of hydrolysis [1]. Furthermore, solvothermal decomposition experiments reveal that primary, secondary, and tertiary zirconium alkoxides yield different ZrO₂ polymorphs at markedly different temperatures—zirconium tert-butoxide decomposes at ~200 °C to amorphous zirconia, while primary zirconium n-propoxide remains stable at 300 °C [3]. Substituting one alkoxide for another without compensating for these structural and kinetic differences leads to irreproducible gel times, altered particle morphologies, phase impurities in deposited films, and unpredictable catalytic performance [2][4].

Quantitative Differentiation Evidence for Zirconium(4+) 2-Methylpropanolate vs. Closest Analogs


Hydrolysis Polymerization Behavior of Zr(OiBu)₄ Compared with Three Other Primary Zirconium Alkoxides

In the definitive 1961 ebulliometric study by Bradley and Carter, the hydrolysis of four primary zirconium alkoxides—Zr(OEt)₄, Zr(OPrⁿ)₄, Zr(OBuⁱ)₄ (the target compound), and Zr(OBuⁿ)₄—was investigated under identical conditions [1]. The degree of polymerization of the resulting zirconium oxide alkoxide polymers was determined as a function of the degree of hydrolysis for each compound, with results interpreted through a structural model based on octahedrally 6-coordinated zirconium. The branched primary alkoxide Zr(OBuⁱ)₄ yielded a distinct polymerization profile relative to its linear primary counterpart Zr(OBuⁿ)₄, attributable to the steric influence of the β-methyl branch on the alkoxide bridging geometry and the accessibility of the zirconium coordination sphere. This study remains the only systematic, head-to-head comparative hydrolysis dataset that includes zirconium isobutoxide alongside three other primary alkoxides.

Sol-gel processing Hydrolysis kinetics Zirconia precursor Polymerization degree

Primary vs. Secondary/Tertiary Alkoxide Hydrolysis Pathway Divergence: Class-Level Differentiation of Zr(OiBu)₄

Bradley and Carter's companion 1962 study (Part III) established that secondary alkoxides [Zr(OPrⁱ)₄, Zr(OBuˢ)₄] and tertiary alkoxides [Zr(OBuᵗ)₄, Zr(OAmᵗ)₄] form metal oxide alkoxide polymers with relatively low number-average degrees of polymerization, in contrast to the higher polymerization degrees observed for primary alkoxides in Part I [1]. Zirconium(4+) 2-methylpropanolate, as a primary alkoxide, thus belongs to the class that yields more extensively polymerized hydrolysis products. This class-level distinction is critical: primary alkoxides hydrolyze and condense to form larger polymeric species, while secondary and tertiary alkoxides tend to form smaller oligomeric clusters due to steric shielding of the zirconium center by the bulkier alkoxide ligands. The resulting oxide morphology, surface area, and crystallite size upon calcination are direct consequences of this precursor-dependent polymerization behavior [2].

Alkoxide classification Hydrolysis mechanism Polymer architecture Sol-gel control

Thermal Decomposition Temperature Hierarchy by Alkoxide Structure: Inference for Zr(OiBu)₄ as a Primary Alkoxide

Inoue et al. (1998) demonstrated that the thermal decomposition behavior of zirconium alkoxides in toluene is dictated by the alkyl group structure [1]. Zirconium tert-butoxide (tertiary) decomposed at 200 °C to yield amorphous zirconia, while zirconium n-propoxide (primary, linear) remained stable at 300 °C. Zirconium isopropoxide (secondary) exhibited intermediate behavior, decomposing at 300 °C to yield tetragonal zirconia. This structure-dependent thermal stability hierarchy—primary > secondary > tertiary—allows Zr(OBuⁱ)₄, as a primary alkoxide, to be processed at higher temperatures without premature decomposition, enabling access to the thermodynamically metastable tetragonal ZrO₂ phase with high surface areas (90–160 m²/g) even after calcination at 500 °C [1]. This is in direct contrast to zirconium tert-butoxide, which yields only amorphous material under comparable conditions.

Thermal stability ZrO₂ polymorph control Solvothermal synthesis ALD/CVD precursor

Catalytic Metathesis Activity: Zirconium Alkoxides vs. Titanium Alkoxide Analogs

A comparative experimental and computational study demonstrated that zirconium(IV) alkoxides promote the catalytic metathesis of carbon dioxide with phenyl isocyanate more efficiently than the corresponding titanium(IV) alkoxides [1]. Specifically, zirconium(IV) n-butoxide exhibited superior metathetic activity relative to titanium(IV) n-butoxide, a difference rationalized by computational modeling using Ti(OMe)₄ and Zr(OMe)₄ model complexes [1]. While this specific study employed n-butoxide rather than isobutoxide, the metal-center effect (Zr > Ti) is a class-level property inherent to the greater Lewis acidity and larger ionic radius of Zr(IV) (0.72 Å for CN=6) compared to Ti(IV) (0.605 Å for CN=6), which facilitates substrate coordination and activation [2]. Zirconium(4+) 2-methylpropanolate is therefore expected to outperform titanium(IV) isobutoxide in catalytic applications requiring Lewis-acid activation of heterocumulenes.

Catalysis Heterocumulene metathesis CO₂ activation Lewis acidity

Specific Grafting Reactivity of Zirconium Isobutoxide on Alumina for Ring-Opening Polymerization Catalysis

US Patent 6,326,459 (Rhodia Chimie, 2001) specifically employs zirconium isobutoxide—not the more common zirconium n-propoxide or n-butoxide—as the grafting agent for functionalizing alumina supports in the preparation of ring-opening polymerization catalysts [1]. In the exemplification (Example 20), zirconium isobutoxide (Strem reference 93.4003) is reacted with pre-treated alumina (0.8 × 10⁻³ mol OH) in toluene at 50 °C for 3 hours, yielding an alumina-supported zirconium alkoxide catalyst containing 1.45 wt% Zr and 4.48 wt% C [1]. This specific application leverages the controlled hydrolysis sensitivity and grafting reactivity of the isobutoxide ligand set, which provides a balance between sufficient reactivity for surface attachment and sufficient steric protection to prevent uncontrolled aggregation on the oxide support. The patent explicitly distinguishes zirconium isobutoxide as the preferred zirconium source for this catalyst architecture.

Supported catalysis Ring-opening polymerization Surface grafting Heterogeneous catalyst

Procurement-Relevant Application Scenarios for Zirconium(4+) 2-Methylpropanolate Based on Quantitative Evidence


Controlled Sol-Gel Synthesis of Zirconia with Tailored Polymerization Degree

Researchers developing sol-gel protocols for ZrO₂-based ceramics, coatings, or porous materials should select Zr(OBuⁱ)₄ when they require a primary alkoxide with a branched alkyl chain that modulates the hydrolysis polymerization kinetics relative to the linear n-butoxide analog. The Bradley and Carter (1961) study provides the foundational quantitative framework relating degree of hydrolysis (h) to degree of polymerization specifically for this compound alongside its primary alkoxide comparators [1]. By choosing Zr(OBuⁱ)₄ over Zr(OBuⁿ)₄, formulators gain access to a distinct polymerization trajectory that can be exploited to fine-tune gelation time, intermediate polymer architecture, and final oxide morphology—parameters that are not independently tunable when using a single linear alkoxide precursor.

High-Temperature Solvothermal Synthesis of Tetragonal ZrO₂ with High Surface Area

The class-level thermal stability advantage of primary over tertiary zirconium alkoxides, as demonstrated by Inoue et al. (1998), makes Zr(OBuⁱ)₄ a viable precursor for solvothermal synthesis of microcrystalline tetragonal ZrO₂ at temperatures up to 300 °C [1]. In contrast, the commonly used zirconium tert-butoxide decomposes prematurely at ~200 °C, yielding only amorphous zirconia unsuitable for catalytic or sensor applications requiring crystalline phases [1]. For procurement decisions in catalyst-support manufacturing, this thermal stability differentiation directly impacts the crystallinity, phase purity, and surface area (90–160 m²/g) of the final ZrO₂ product, making Zr(OBuⁱ)₄ the functionally required choice over Zr(OBuᵗ)₄ for tetragonal-phase targets.

Preparation of Alumina-Supported Zirconium Catalysts for Ring-Opening Polymerization

Following the validated protocol in US Patent 6,326,459, researchers preparing heterogeneous catalysts for ring-opening polymerization of cyclic esters, alkylene oxides, or cyclic carbonates can employ Zr(OBuⁱ)₄ as the grafting agent of choice [1]. The patent's exemplification demonstrates that reaction of commercial zirconium isobutoxide with pre-calcined alumina (450 °C) in toluene at 50 °C yields a well-defined supported catalyst with 1.45 wt% Zr loading [1]. This specific grafting chemistry has been demonstrated to produce active catalysts for propylene oxide/ethylene oxide block copolymer synthesis, providing a directly transferable experimental protocol for laboratory-scale catalyst development.

Zr-Based Lewis Acid Catalysis Benefiting from Larger Ionic Radius vs. Titanium Analogs

For catalytic transformations involving CO₂ activation, isocyanate metathesis, or other heterocumulene insertion reactions, the class-level evidence demonstrates that zirconium alkoxides outperform their titanium counterparts due to the intrinsically greater Lewis acidity and larger coordination sphere of Zr(IV) [1]. While this advantage is common to all zirconium alkoxides relative to titanium analogs, the selection of Zr(OBuⁱ)₄ specifically provides the additional benefit of a branched primary alkoxide ligand set that offers a distinct steric and electronic profile compared to the more commonly used Zr(OBuⁿ)₄, potentially enabling finer control over substrate selectivity and catalyst stability in solution [2].

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